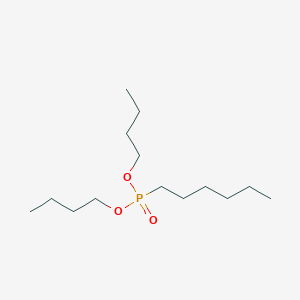amine](/img/structure/B15093383.png)
[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamine chain, which is further linked to an ethoxyethyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for 1-(4-Bromophenyl)ethylamine are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)ethylamine: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
1-(4-Bromophenyl)ethylamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Binding to receptors: The bromophenyl group may interact with specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)ethylamine: can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethylamine: Lacks the ethoxyethyl group, leading to different chemical and biological properties.
4-Bromophenethylamine: Similar structure but different functional groups, affecting its reactivity and applications.
®-(+)-1-(4-Bromophenyl)ethylamine: A chiral version with potential enantioselective properties.
The uniqueness of 1-(4-Bromophenyl)ethylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(2-ethoxyethyl)ethanamine |
InChI |
InChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 |
Clé InChI |
UJFXSUZYBBBRDS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


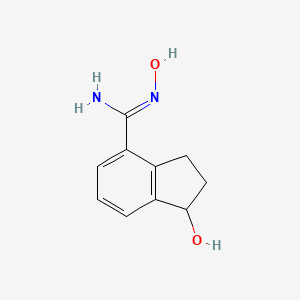
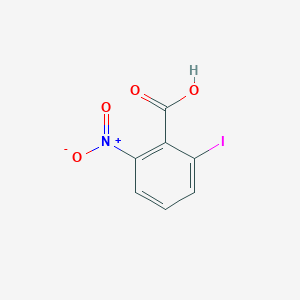

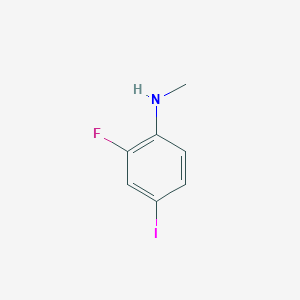
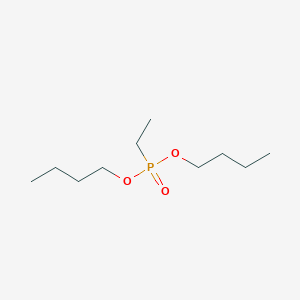
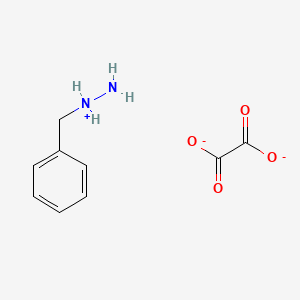
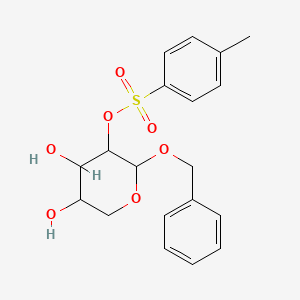
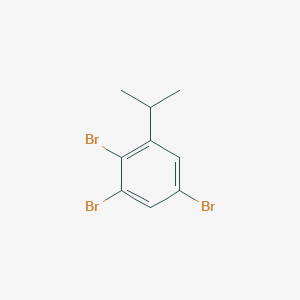

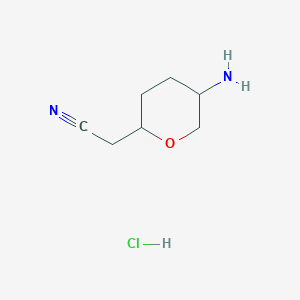
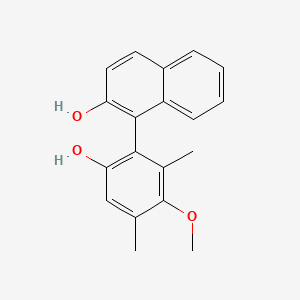
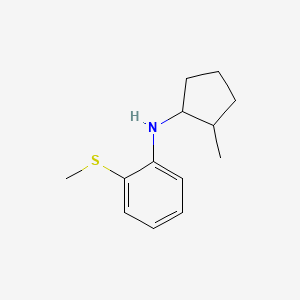
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B15093371.png)
